![molecular formula C12H10ClN5O B14921555 2-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14921555.png)
2-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester.
Chlorination: The pyrazole ring can be chlorinated using reagents like thionyl chloride.
Formation of the Oxadiazole Ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.
Coupling with Pyridine: The final step involves coupling the oxadiazole ring with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the oxadiazole ring.
Substitution: The chlorine atom on the pyrazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Biological Research: Studying its interactions with biological targets.
Material Science: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole
- 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(3-pyridyl)-1,3,4-oxadiazole
Uniqueness
The unique combination of the pyrazole, pyridine, and oxadiazole rings, along with the specific substitution pattern, may confer unique biological or chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H10ClN5O |
|---|---|
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
2-(4-chloro-1-ethylpyrazol-3-yl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H10ClN5O/c1-2-18-7-8(13)10(17-18)12-16-15-11(19-12)9-5-3-4-6-14-9/h3-7H,2H2,1H3 |
Clé InChI |
AYLWQDMHBZMBDD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C2=NN=C(O2)C3=CC=CC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14921472.png)

![2-(4-Bromophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14921476.png)
![dipropan-2-yl 5-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B14921480.png)
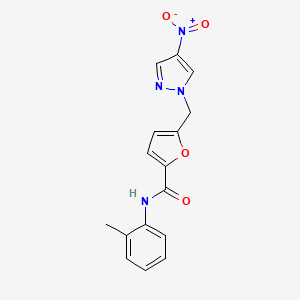
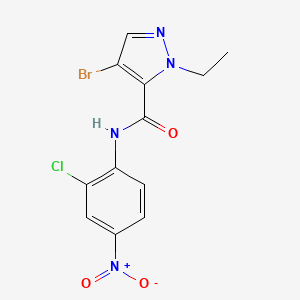
![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921498.png)
![(4-Benzylpiperazin-1-yl)[2-(4-chlorophenyl)-3-methylquinolin-4-yl]methanone](/img/structure/B14921499.png)
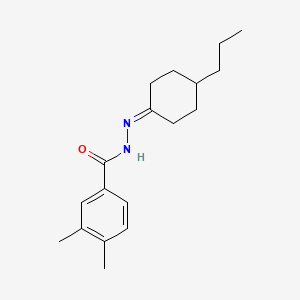
![(2E,5Z)-5-(4-butoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14921525.png)
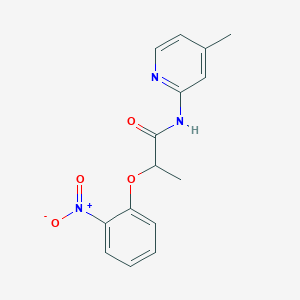
methanone](/img/structure/B14921538.png)
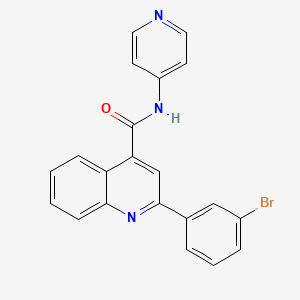
![7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14921549.png)
